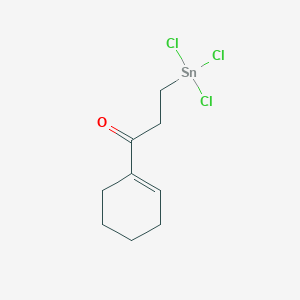
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is an organotin compound characterized by the presence of a cyclohexene ring and a trichlorostannyl group attached to a propanone backbone. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one typically involves the reaction of cyclohexene with trichlorostannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce different organotin hydrides.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(dichlorostannyl)propan-1-one
- 1-(Cyclohex-1-en-1-yl)-3-(monochlorostannyl)propan-1-one
- 1-(Cyclohex-1-en-1-yl)-3-(trimethylstannyl)propan-1-one
Uniqueness
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is unique due to its specific combination of a cyclohexene ring and a trichlorostannyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of three chlorine atoms in the trichlorostannyl group enhances its reactivity compared to similar compounds with fewer chlorine atoms.
Eigenschaften
CAS-Nummer |
101653-06-9 |
|---|---|
Molekularformel |
C9H13Cl3OSn |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-3-trichlorostannylpropan-1-one |
InChI |
InChI=1S/C9H13O.3ClH.Sn/c1-2-9(10)8-6-4-3-5-7-8;;;;/h6H,1-5,7H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
XULNJMGEJXXOIP-UHFFFAOYSA-K |
Kanonische SMILES |
C1CCC(=CC1)C(=O)CC[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


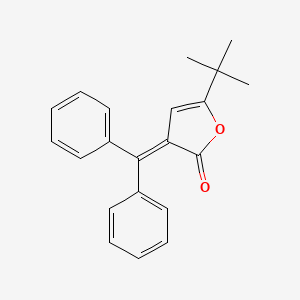
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
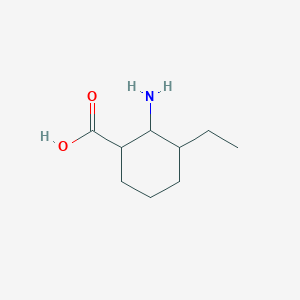

![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)



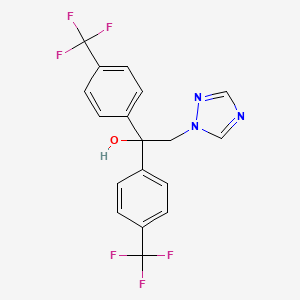
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
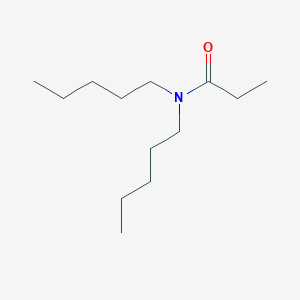
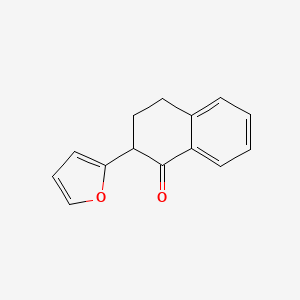
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
